molecular formula C13H18ClNO B2715390 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide CAS No. 749907-01-5

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide

Cat. No.: B2715390
CAS No.: 749907-01-5
M. Wt: 239.74
InChI Key: AKLKTQNAKIHBSY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide is an organic compound with the molecular formula C13H18ClNO It is a derivative of propanamide, featuring a chloro group and an isopropyl-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide typically involves the reaction of 2-isopropyl-6-methylaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 2-isopropyl-6-methylaniline and 2-chloropropanoyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.

    Procedure: The 2-chloropropanoyl chloride is added dropwise to a solution of 2-isopropyl-6-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction Reactions: Reduction of the amide group can yield amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation Reactions: Formation of carboxylic acids or oxidized amides.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the isopropyl-methylphenyl substituent play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methylphenyl)propanamide: Similar structure but lacks the isopropyl group.

    2-chloro-N-(2-isopropylphenyl)propanamide: Similar structure but lacks the methyl group.

    2-chloro-N-(2-isopropyl-6-ethylphenyl)propanamide: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide is unique due to the presence of both isopropyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct interactions with molecular targets and unique properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(2-methyl-6-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-8(2)11-7-5-6-9(3)12(11)15-13(16)10(4)14/h5-8,10H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLKTQNAKIHBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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